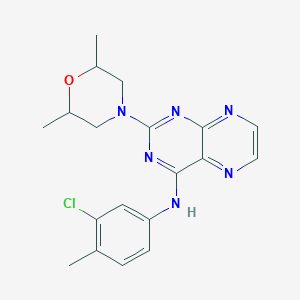

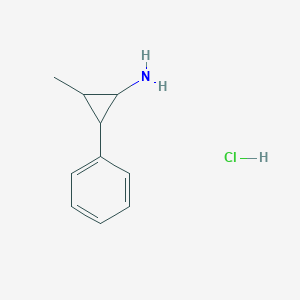

![molecular formula C16H18N2O2S B2882597 Ethyl 2-{[(dimethylamino)methylidene]amino}-4-phenylthiophene-3-carboxylate CAS No. 304685-95-8](/img/structure/B2882597.png)

Ethyl 2-{[(dimethylamino)methylidene]amino}-4-phenylthiophene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-{[(dimethylamino)methylidene]amino}-4-phenylthiophene-3-carboxylate is a chemical compound with the CAS Number: 304685-95-8 . It has a molecular weight of 302.4 and its IUPAC name is ethyl 2-{[(E)-(dimethylamino)methylidene]amino}-4-phenyl-3-thiophenecarboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H18N2O2S/c1-4-20-16(19)14-13(12-8-6-5-7-9-12)10-21-15(14)17-11-18(2)3/h5-11H,4H2,1-3H3/b17-11+ . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, would depend on the specific conditions, including temperature and pressure.科学的研究の応用

Peptide Synthesis and Carboxyl-Protecting Groups The use of certain groups for carboxyl-protection in peptide synthesis highlights innovative approaches in the development of novel compounds. The 2-(diphenylphosphino)ethyl group, as an example, serves as a carboxyl-protecting group, introduced by esterification and facilitating stable peptide synthesis conditions. This process underlines the chemical versatility and potential applications of related ethyl ester compounds in synthesizing peptides with specific functionalities (Chantreux et al., 1984).

Heterocyclic Dyes and Polyester Dyeing Innovations in dyeing technologies have been advanced through the synthesis of novel heterocyclic disperse dyes, incorporating thiophene moieties for enhanced polyester fiber dyeing. Such compounds, through their synthesis and application, demonstrate the role of ethyl ester derivatives in creating dyes with good levelness and fastness properties on polyester, aside from offering diverse shades and improved dyeing performance (Iyun et al., 2015).

Fluorescence Probes for Metal Ions and Amino Acids The development of fluorescent probes based on polythiophene derivatives exemplifies the scientific applications of such compounds in detecting metal ions and amino acids in aqueous solutions. These probes showcase high selectivity and sensitivity, particularly for Hg2+ and Cu2+, mediated by electrostatic effects and complexation mechanisms. This research illustrates the potential of thiophene-based compounds in environmental monitoring and biochemical detection (Guo et al., 2014).

Synthesis and Transformation of Thiazole Derivatives Research into the transformation of ethyl ester compounds into thiazole and pyrimidine derivatives further emphasizes their utility in synthesizing biologically active molecules. These transformations allow for the creation of compounds with potential pharmacological applications, demonstrating the versatility of ethyl ester derivatives in medicinal chemistry and drug design (Albreht et al., 2009).

Safety and Hazards

特性

IUPAC Name |

ethyl 2-[(E)-dimethylaminomethylideneamino]-4-phenylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-4-20-16(19)14-13(12-8-6-5-7-9-12)10-21-15(14)17-11-18(2)3/h5-11H,4H2,1-3H3/b17-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJDJSHXYURFER-GZTJUZNOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)N=CN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)/N=C/N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-{[(dimethylamino)methylidene]amino}-4-phenylthiophene-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methylbenzo[d]thiazol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide](/img/structure/B2882523.png)

![N-(4-fluorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2882526.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2882529.png)

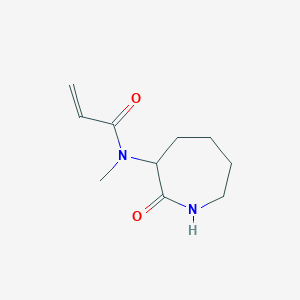

![N-[(4-Methyl-2-oxo-1,3-oxazolidin-4-yl)methyl]but-2-ynamide](/img/structure/B2882530.png)

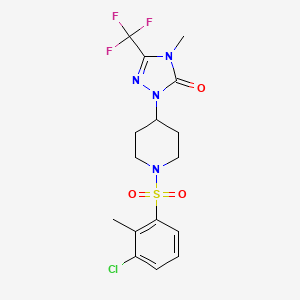

![(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2882531.png)

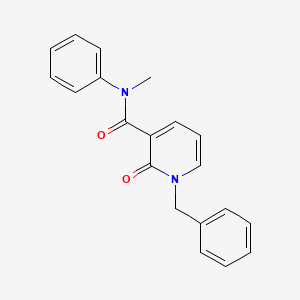

![2-(4-fluorophenyl)-5-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2882535.png)

![3-butyl-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)